molecular formula C15H15N3O3S B10813737 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B10813737
M. Wt: 317.4 g/mol
InChI Key: IBNGLFLGCJZRIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with dimethyl and oxo substituents, and an acetamide group linked to a furan ring. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the dimethyl and oxo groups. The final step involves the acylation of the thieno[2,3-d]pyrimidine intermediate with furan-2-ylmethylamine to form the acetamide linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar compounds to 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide include:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-9-10(2)22-14-13(9)15(20)18(8-17-14)7-12(19)16-6-11-4-3-5-21-11/h3-5,8H,6-7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNGLFLGCJZRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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